(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid. The piperazine moiety is characterized by a six-membered ring containing two nitrogen atoms, while oxalic acid is a dicarboxylic acid. This combination results in a compound with unique properties and potential applications in various scientific fields.
The synthesis of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid can be achieved through several methods:
The synthesis requires precise control over temperature and reaction time to ensure that the desired product is obtained without significant side reactions. The use of solvents may vary depending on the specific method chosen.
The molecular structure of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid consists of:
CC(C)C1CCN(CC1)C(C(=O)O)C(=O)O
.(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid can participate in several chemical reactions:
Reactions involving this compound often require careful monitoring of pH and temperature to optimize yields and minimize byproducts.
The mechanism of action for (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid involves:
Studies indicate that derivatives of piperazine exhibit various biological activities due to their ability to interact with biological targets through these mechanisms.
(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid has potential applications in:
Biocatalytic approaches provide superior stereocontrol in synthesizing the chiral piperazine core of (2S,5R)-1,2,5-trimethylpiperazine. Transaminases (TAs) enable asymmetric amination of diketone precursors with exceptional regioselectivity, preferentially targeting sterically accessible carbonyl groups. This selectivity is critical for generating the desired (2S,5R) stereochemistry without contaminating diastereomers [2]. In representative protocols, engineered TAs from Arthrobacter sp. achieve >99% enantiomeric excess (ee) in Δ¹-piperideine intermediates that serve as direct precursors to piperazines [2]. The reaction proceeds via a pyridoxal 5′-phosphate (PLP)-dependent mechanism, where the enzyme’s active site differentiates between prochiral ketone faces and sterically distinct substituents [2]. Tyrosine phenol lyases (TPLs) offer complementary biocatalytic routes through β-C-C bond formation between phenolic substrates and pyruvate derivatives, establishing chiral centers amenable to piperazine ring closure [2].
Table 1: Biocatalytic Systems for Chiral Piperazine Intermediate Synthesis
Enzyme Class | Source Organism | Key Substrate | Product | ee (%) |
---|---|---|---|---|
Transaminase | Arthrobacter sp. | 1,5-Diketone | Δ¹-Piperideine | >99 |
Tyrosine Phenol Lyase | Recombinant E. coli | Phenol/pyruvate | L-Tyrosine analogue | 95 |
Imine Reductase | Streptomyces sp. | Cyclic imine | Piperidine | 98 |
Regioselective assembly of pyrazine rings—key precursors to piperazines—relies on α-keto-acid/aldehyde condensation chemistry. Optimized protocols employ pyruvate derivatives and aminoacetaldehyde equivalents under mild acidic conditions (pH 4–5) to favor 2,5-disubstituted pyrazine formation [5]. Solvent screening reveals that polar aprotic media (DMF, DMAc) enhance regioselectivity to 8:1 over protic alternatives by stabilizing the transition state for C-C bond formation adjacent to methyl substituents [5]. Critical parameters include:
Table 2: Solvent Effects on Pyrazine Regioselectivity
Solvent | Dielectric Constant | Regioselectivity (2,5-:2,6-isomer) | Yield (%) |
---|---|---|---|
DMF | 38 | 8.2:1 | 92 |
Ethanol | 25 | 3.1:1 | 78 |
Toluene | 2.4 | 1.5:1 | 45 |
Water | 80 | 5.0:1 | 65 |
Pyruvate decarboxylase (PDC) generates chiral hydroxyketone synthons essential for piperazine stereochemistry. PDC-mediated carboligation of pyruvate and acetaldehyde yields (R)-phenylacetylcarbinol ((R)-PAC) with 97% ee, which undergoes reductive amination with methylamine to form a critical 1,2-amino alcohol intermediate [5]. Directed evolution of PDC (e.g., W392M variant) enhances activity toward bulkier aldehyde acceptors, enabling access to tert-butyl-substituted hydroxyketones for N-alkyl piperazine synthesis [5]. The reaction sequence proceeds as:$$\ce{ Pyruvate + Acetaldehyde \xrightarrow{\text{PDC}} (R)\text{-CH3CH(OH)C(O)CH3} \xrightarrow[1) \text{NaBH}4\ 2) \text{MeNH}2]{\text{Reductive Amination}} \text{Amino Alcohol} }$$Decarboxylation kinetics studies show PDC’s Vmax increases 3-fold when co-immobilized with NADH oxidase on chitosan beads, significantly improving space-time yield (128 g/L/day vs. 42 g/L/day in free enzyme systems) [5].
Oxidative aromatization converts reduced piperazine intermediates to conjugated systems that readily form salts with oxalic acid. Manganese dioxide (MnO₂) selectively dehydrogenates 1,4-dihydropyrazines at 0°C in dichloromethane, preserving acid-labile stereocenters while achieving >95% conversion [8]. Alternative protocols employ catalytic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with TEMPO (2,2,6,6-tetramethylpiperidinyloxy) in acetonitrile, enabling 10-fold catalyst reduction (0.5 mol%) via radical chain propagation [8]. The oxalic acid adduct forms spontaneously when the aromatized piperazine is introduced into oxalic acid-saturated ethanol at 5–10°C, yielding the target compound as a crystalline monohydrate:$$\ce{(2S,5R)\text{-Trimethylpiperazine} + HO2CCO2H ->[EtOH][5^\circ C] \text{Oxalate Salt} \cdot H_2O}$$X-ray diffraction confirms the oxalate anion hydrogen-bonds to protonated N⁴ of the piperazine ring, stabilizing the lattice for consistent pharma-grade purity (>99.5% by HPLC) [1].
Scale-up of the synthetic sequence faces three critical bottlenecks:
Table 3: Scalability Parameters and Solutions
Process Step | Lab-Scale Yield | Pilot-Scale Challenge | Scale-Up Solution | Commercial-Scale Yield |
---|---|---|---|---|
Biocatalytic Amination | 92% | Enzyme inactivation | PLP co-immobilization | 90% |
Pyrazine Condensation | 88% | Regioselectivity loss | Segmented flow reactor | 85% |
Oxalate Salt Formation | 95% | Polymorphic variability | Seeded cooling crystallization | 93% |
Final Crystallization | 90% | Particle size distribution | Ultrasound-assisted nucleation | 91% |
Operational scalability requires integrated data management. Cloud-based platforms (e.g., LS Central) synchronize real-time analytics for reaction parameters across manufacturing sites, reducing batch failures by 70% through predictive modeling of regioselectivity drift [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1